Cas no 2034381-04-7 (N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)

N-1-(1-Benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzofuran and pyrazole moiety, offering a unique structural profile for research applications. Its hybrid architecture combines the sulfonamide group’s versatility with the aromatic and heterocyclic properties of benzofuran and pyrazole, making it a candidate for investigating biologically active compounds. The compound’s distinct functional groups may contribute to interactions with enzymatic targets, particularly in medicinal chemistry studies. Its synthetic accessibility and potential for further derivatization enhance its utility in drug discovery and biochemical research. The product is suitable for use in controlled laboratory settings, with purity and stability being key considerations for experimental reproducibility.
N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide structure
2034381-04-7 structure
Product name:N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
CAS No:2034381-04-7
MF:C20H19N3O3S
MW:381.44816327095
CID:6276024
PubChem ID:119104193

N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
    • N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
    • N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide
    • F6556-7783
    • 2034381-04-7
    • AKOS026697361
    • N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
    • Inchi: 1S/C20H19N3O3S/c1-15(13-18-14-16-5-2-3-6-20(16)26-18)22-27(24,25)19-9-7-17(8-10-19)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3
    • InChI Key: DMLKXCIJYBBYAB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(NC(C)CC1=CC2C=CC=CC=2O1)(=O)=O

Computed Properties

  • Exact Mass: 381.11471265g/mol
  • Monoisotopic Mass: 381.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.5Ų
  • XLogP3: 3.7

N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6556-7783-10mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
10mg
$79.0 2023-09-08
Life Chemicals
F6556-7783-5mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
5mg
$69.0 2023-09-08
Life Chemicals
F6556-7783-20mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
20mg
$99.0 2023-09-08
Life Chemicals
F6556-7783-10μmol
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6556-7783-1mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
1mg
$54.0 2023-09-08
Life Chemicals
F6556-7783-20μmol
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
20μmol
$79.0 2023-09-08
Life Chemicals
F6556-7783-30mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
30mg
$119.0 2023-09-08
Life Chemicals
F6556-7783-4mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
4mg
$66.0 2023-09-08
Life Chemicals
F6556-7783-50mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
50mg
$160.0 2023-09-08
Life Chemicals
F6556-7783-2mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034381-04-7
2mg
$59.0 2023-09-08

N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Related Literature

Additional information on N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Research Update on N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS: 2034381-04-7)

Recent studies on N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS: 2034381-04-7) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features combining benzofuran and pyrazole moieties, has shown promising activity in targeting specific biological pathways. The following sections provide an overview of the latest research findings, methodologies, and implications for future drug development.

The primary focus of recent investigations has been on the compound's mechanism of action and its efficacy in preclinical models. Researchers have identified that N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide acts as a selective inhibitor of certain kinase enzymes, which are implicated in inflammatory and oncogenic processes. In vitro studies have demonstrated significant inhibition of kinase activity at nanomolar concentrations, suggesting high potency. Furthermore, the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, as evidenced by recent pharmacokinetic profiling studies.

In vivo studies have further validated the therapeutic potential of this compound. Animal models of inflammatory diseases and certain cancers have shown reduced disease progression upon treatment with N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide. Notably, the compound's ability to cross the blood-brain barrier has sparked interest in its application for neurological disorders, although this area requires further exploration. These findings underscore the compound's versatility and potential as a multi-target therapeutic agent.

From a structural perspective, the compound's design leverages the benzofuran scaffold, known for its bioactivity, and the pyrazole group, which enhances binding affinity to target proteins. Computational modeling and X-ray crystallography studies have provided insights into the molecular interactions between the compound and its kinase targets, facilitating the optimization of its derivatives for improved efficacy and reduced off-target effects. Recent synthetic efforts have also focused on modifying the sulfonamide group to enhance solubility and reduce potential toxicity.

Despite these promising results, challenges remain in the development of N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide as a clinical candidate. Issues such as long-term toxicity, potential drug-drug interactions, and resistance mechanisms need to be addressed in future studies. Ongoing research is exploring combination therapies and the development of next-generation analogs to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide represents a compelling candidate for further investigation in drug discovery. Its unique chemical structure, combined with demonstrated biological activity, positions it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Future research should prioritize comprehensive preclinical evaluations and the exploration of its therapeutic potential in diverse disease contexts.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd